molecular formula C10H10N2 B1349114 2-(4-Methylphenyl)-1H-imidazole CAS No. 37122-50-2

2-(4-Methylphenyl)-1H-imidazole

Cat. No. B1349114
CAS RN: 37122-50-2
M. Wt: 158.2 g/mol
InChI Key: QHNDFWPCDITBSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for each step of the synthesis .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography or NMR spectroscopy are often used.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanism .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and spectral data (IR, NMR, MS). It may also include computational calculations of properties .

Scientific Research Applications

Synthesis and Biological Studies

2-(4-Methylphenyl)-1H-imidazole, a variant of imidazole derivatives, has been the subject of various research studies due to its significant biological and pharmaceutical importance. Imidazole derivatives are known for their extensive biological activities, including antimicrobial and anticancer activities. The synthesis methods and structural reactions of these compounds offer enormous scope in medicinal chemistry, making them a valuable subject of study in this field (Ramanathan, 2017).

Corrosion Inhibition

Research has been conducted on imidazole derivatives, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol and related compounds, for their potential as corrosion inhibitors. These studies involve exploring the corrosion inhibition potential using various methods like weight loss and electrochemical techniques, indicating their practical applications in protecting metals in acidic environments (Prashanth et al., 2021).

Antifungal Evaluation and Intermolecular Interactions

Investigations on the crystal structures of various imidazole derivatives, including 2-methyl-4-phenyl-1H-imidazole, have shown that the electron-donating/withdrawing tendencies of substituents influence the acid-base properties of the imidazole nucleus. This behavior impacts both the crystal structure and the antifungal activity of these compounds, highlighting their potential in antifungal applications (Macías et al., 2018).

Synthesis and Molecular Docking Studies

Studies involving the synthesis and molecular docking of various imidazole derivatives, such as 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, have been conducted. These researches include Hirshfeld surface analysis, DFT calculations, and molecular docking to understand the interaction of these compounds with biological targets, such as Candida albicans, demonstrating their potential in drug development (Jayashree et al., 2019).

Monoamine Oxidase Inhibitors

Research on imidazole-bearing chalcones has shown their potential as inhibitors of monoamine oxidase (MAO) A and B. This discovery opens pathways for the use of these compounds in treating neurological disorders and depression (Sasidharan et al., 2018).

Zinc(II) Porphyrin Receptors

Imidazole derivatives have been studied for their affinity towards zinc(II) porphyrin receptors. The research focused on how different imidazole derivatives interact with these receptors, revealing insights into biochemical interactions and potential applicationsin sensor technology or molecular recognition processes (Paul et al., 2003).

Corrosion Inhibition in Carbon Steel

A novel imidazoline derivative, 2-methyl-4-phenyl-1-tosyl-4, 5-dihydro-1H-imidazole, has been investigated as a corrosion inhibitor for carbon steel in acidic environments. This study highlights the potential of imidazole derivatives in industrial applications to protect metals against corrosion (Zhang et al., 2015).

Synthesis and Antimicrobial Properties

Imidazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating their potential as effective agents in combating various microbial infections. These studies contribute to the field of antibiotic development (Narwal et al., 2012).

Molecular Docking for Antimicrobial Agents

Research involving crystal structure analysis and molecular docking studies of imidazole derivatives has been conducted to understand their inhibitory activity against certain proteins, which can be significant in developing new antimicrobial agents (Sharma et al., 2018).

Electrocatalysis and Pharmaceutical Analysis

Electrosynthesis of imidazole derivatives has been explored for their application as bifunctional electrocatalysts. This research shows the potential of these compounds in the simultaneous determination of various pharmaceutical compounds, illustrating their significance in analytical chemistry (Nasirizadeh et al., 2013).

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposal .

Future Directions

This involves discussing potential applications or areas of research for the compound. It could include possible modifications to the compound’s structure to enhance its properties or new synthetic routes .

properties

IUPAC Name

2-(4-methylphenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNDFWPCDITBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344035
Record name 2-(4-Methylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-1H-imidazole

CAS RN

37122-50-2
Record name 2-(4-Methylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B Li, Q Gu, Y He, T Zhao, S Wang, J Kang… - Comptes Rendus …, 2012 - Elsevier
A facile synthesis of trisubstituted imidazoles containing furan rings was reported. Imidazoles were produced from 1,2-di(furan-2-yl)-2-oxoethyl carboxylates over solid alumina as solid …
Number of citations: 17 www.sciencedirect.com
J Safaei-Ghomi, A Kareem Abbas, M Shahpiri - Nanocomposites, 2020 - Taylor & Francis
H 3 PW 12 O 40 -amino-functionalized CdFe 12 O 19 @SiO 2 nanocomposite has been applied as an effective nanocatalyst for the preparation of imidazoles by three-component …
Number of citations: 5 www.tandfonline.com
F Zhang, Y Li, F Gao, Y Zhao - Carbohydrate research, 2019 - Elsevier
A general synthesis of hetaryl and aryl C-4(5) linked imidazole C-nucleoside analogues has been developed by the reaction of sugar alkynes with het(aryl) iodides, KMnO 4 /TBAB …
Number of citations: 2 www.sciencedirect.com
OV Khazipov, KE Shepelenko, SB Soliev… - …, 2022 - Wiley Online Library
An efficient method for the C(2)−H arylation of (benz)imidazoles and (benz)oxazoles with aryl chlorides and aryl bromides under Ni/NHC catalysis has been developed. The main …
KM El‐Shaieb - … Chemistry: An International Journal of Main …, 2006 - Wiley Online Library
Utilizing domestic microwave oven reactions of diaminomaleonitrile with various selected reagents, novel heterocycles such as dicyanopyrazine, 4,5‐dicyanoimidazole as well as …
Number of citations: 15 onlinelibrary.wiley.com
JT Kuethe, KG Childers, GR Humphrey… - … Process Research & …, 2008 - ACS Publications
The development of a scalable synthesis of a potent cholecystokinin (CCK) 1R receptor agonist is described. The focus on a rapid short-term delivery rather than longer-term …
Number of citations: 41 pubs.acs.org

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